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molecular formula C6H5Ag3O7 B086174 Silver citrate CAS No. 126-45-4

Silver citrate

Cat. No. B086174
M. Wt: 512.70 g/mol
InChI Key: QUTYHQJYVDNJJA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399028B2

Procedure details

As one non-limiting example, the trisilver citrate may be prepared for use in the invention using a “sodium hydroxide route” in which aqueous silver nitrate is reacted with aqueous sodium hydroxide to produce silver oxide as a precipitate, and in which the silver oxide precipitate is reacted with aqueous citric acid to produce trisilver citrate as a precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Ag:1]=O.[C:3]([OH:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([OH:13])=[O:12])([C:7]([OH:9])=[O:8])[OH:6]>>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Ag+:1].[Ag+:1].[Ag+:1] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ag+].[Ag+].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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